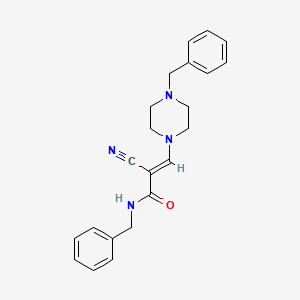

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide

描述

(E)-N-Benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide is a cyanoacrylamide derivative characterized by a benzylpiperazine substituent at the 3-position and an N-benzyl group on the acrylamide core. Cyanoacrylamides are known for their α,β-unsaturated carbonyl system, which enables diverse biological interactions, including enzyme inhibition and DNA binding . The benzylpiperazine moiety in this compound may enhance its pharmacokinetic properties, such as solubility and bioavailability, while the cyano group contributes to electrophilicity and reactivity .

属性

IUPAC Name |

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c23-15-21(22(27)24-16-19-7-3-1-4-8-19)18-26-13-11-25(12-14-26)17-20-9-5-2-6-10-20/h1-10,18H,11-14,16-17H2,(H,24,27)/b21-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNHQDAEWKVHJC-DYTRJAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C=C(C#N)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide typically involves the reaction of benzylamine with 4-benzylpiperazine and a cyanoacrylamide precursor. The reaction is often carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common reagents used in this synthesis include sodium cyanoborohydride and methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

化学反应分析

Types of Reactions

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

作用机制

The mechanism of action of (E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The compound’s cyanoacrylamide core is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .

相似化合物的比较

Structural Modifications

Key structural variations among cyanoacrylamide derivatives include:

Key Observations :

Key Observations :

Anticancer and Antimicrobial Activity

- Thiazole-based derivatives (3a–f) : Exhibit DNA cleavage and binding to bovine serum albumin (BSA), with IC₅₀ values ranging from 0.5–5 μM in cancer cell lines .

- Benzylpiperazine analogs : Compounds with 4-benzylpiperazin-1-yl groups (e.g., anti-tubercular agents in –11) demonstrate MIC values of 0.1–1 μg/mL against Mycobacterium tuberculosis .

Physicochemical Properties

生物活性

(E)-N-benzyl-3-(4-benzylpiperazin-1-yl)-2-cyanoacrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyanoacrylamide backbone linked to a benzyl group and a piperazine moiety. The structural formula can be represented as:

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in neurotransmitter metabolism, potentially impacting conditions such as depression and anxiety.

- Receptor Modulation : Its interaction with specific receptors may alter signaling pathways, leading to therapeutic effects in neurodegenerative diseases.

Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant-like effects. For instance, studies on related piperazine derivatives have shown significant inhibition of monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters such as serotonin and norepinephrine.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| Compound A | 1.38 | 2.48 |

| Compound B | 0.55 | >20.0 |

These findings suggest that this compound may similarly inhibit MAO activity, contributing to its potential antidepressant properties.

Neuroprotective Effects

The neuroprotective effects of this compound are also under investigation. In vitro studies have demonstrated that certain piperazine derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been shown to enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

| Enzyme | Inhibition Rate (%) at 100 µM |

|---|---|

| AChE | 55% |

| BChE | 49% |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally similar to this compound:

- Case Study 1 : A study examined a series of benzylpiperazine derivatives for their antidepressant effects in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine.

- Case Study 2 : Another investigation focused on the neuroprotective properties of piperazine compounds against neurotoxic agents in cultured neurons. The results showed that these compounds effectively reduced neuronal apoptosis and oxidative stress markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。